Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is a synthetic compound belonging to the indole derivatives family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate: Shares the indole core but lacks the chloro and cyano groups.
4-Chloroindole: Contains the chloro group but lacks the cyano and carboxylate groups.
7-Cyanoindole: Contains the cyano group but lacks the chloro and carboxylate groups.
Uniqueness
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is unique due to the combination of chloro, cyano, and carboxylate groups on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a complex tricyclic structure that contributes to its pharmacological properties. The presence of the chloro and cyano groups is crucial for its biological activity, particularly in inhibiting specific kinases involved in cancer progression and inflammatory diseases.
Inhibition of IRAK-4
Recent studies have highlighted the effectiveness of this compound as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4). This kinase plays a pivotal role in the signaling pathways associated with inflammatory responses and autoimmune diseases. The compound has demonstrated promising results in preclinical models for treating conditions such as rheumatoid arthritis and certain cancers by modulating these pathways .
Anticancer Properties
The compound has been evaluated for its anticancer properties across various cancer cell lines. In vitro studies indicate that it exhibits significant antiproliferative effects against several types of cancer cells, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, one study reported an IC50 value ranging from 2.43 to 14.65 μM, indicating effective growth inhibition .
Study on Cytotoxicity
In a detailed cytotoxicity assay, this compound was tested against various cancer cell lines. The results showed that the compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines. The study observed morphological changes consistent with apoptosis and increased caspase-3 activity at concentrations as low as 1.0 μM .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound to its target proteins. These studies suggested that the compound binds effectively to the colchicine-binding site of tubulin, which is critical for microtubule assembly and stability. This interaction could explain its observed microtubule-destabilizing effects in cancer cells .
Data Tables
Biological Activity | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Antiproliferative | MDA-MB-231 | 2.43–7.84 | Growth inhibition |
Antiproliferative | HepG2 | 4.98–14.65 | Growth inhibition |
Apoptosis Induction | MDA-MB-231 | 1.0 | Increased caspase activity |
Properties
Molecular Formula |
C15H10ClN3O2 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H10ClN3O2/c1-2-21-15(20)10-7-18-13-9-4-3-8(6-17)5-11(9)19-14(13)12(10)16/h3-5,7,19H,2H2,1H3 |
InChI Key |
MWLYXVJFFWXHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C3=C(C=C(C=C3)C#N)NC2=C1Cl |
Origin of Product |
United States |
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